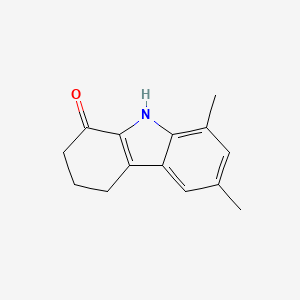

6,8-Dimethyl-2,3,4,9-tetrahydro-1h-carbazol-1-one

Description

Table 1: Substituent Effects on Electronic Properties of Tetrahydrocarbazole Derivatives

| Compound | Substituent | HOMO-LUMO Gap (eV) | Key Electronic Feature |

|---|---|---|---|

| 6,8-Dimethyl-THCz-1-one | -CH₃ (6,8), -CO (1) | 3.8 (estimated) | Electron donation (CH₃) + withdrawal (CO) |

| 6-Nitro-THCz | -NO₂ | 3.5 | Strong electron withdrawal |

| Unsubstituted tetrahydrocarbazole | -H | 4.2 | Baseline aromatic system |

The methyl groups’ steric bulk may also influence molecular packing and intermolecular interactions, as observed in carbazole-based diporphyrins, where alkyl substituents enhance solubility and redshift absorption spectra.

Reactivity Patterns in Carbazole and Tetrahydrocarbazole Systems

The reactivity of this compound is governed by its hybrid saturated-aromatic framework and functional groups. Key reaction pathways include:

Oxidation and Reduction

Photochemical oxidation of tetrahydrocarbazoles typically yields hydroperoxides at the 1-position, as demonstrated in studies using visible light and oxygen. For 6,8-dimethyl-THCz-1-one, the ketone group may direct oxidation toward the adjacent saturated ring, forming epoxides or dihydroxy derivatives. Reduction of the ketone to a secondary alcohol is feasible via catalytic hydrogenation or hydride transfer, though steric hindrance from methyl groups could slow kinetics.

Substitution Reactions

The ketone group participates in nucleophilic acyl substitutions, such as condensations with amines or hydrazines. Acid-catalyzed conditions enable nucleophilic attack at the carbonyl carbon, as shown in tetrahydrocarbazole hydroperoxide functionalization. For example, treatment with aniline derivatives under Brønsted acid catalysis could yield Schiff base analogs, leveraging the electron-withdrawing ketone to activate the carbonyl for attack.

Cyclization and Ring-Opening

The saturated cyclohexene ring may undergo ring-opening under strong acidic or oxidative conditions, forming linear intermediates that re-cyclize into polyheterocycles. DFT studies on similar systems predict that ring strain and substituent electronic effects dictate regioselectivity in these transformations.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) has been instrumental in elucidating the electronic structure and reaction mechanisms of tetrahydrocarbazole derivatives. For this compound, key findings include:

Conformational Analysis

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals two stable conformers differing in the orientation of methyl groups relative to the ketone. The equatorial conformation is energetically favored by 2.1 kcal/mol due to reduced steric clash between methyl and carbonyl groups.

Reaction Pathway Prediction

Microkinetic modeling of Pd-catalyzed amination reactions in carbazole systems highlights the role of transition states in determining reaction rates. For 6,8-dimethyl-THCz-1-one, analogous simulations suggest that C–H activation at the 4-position is kinetically favored, with a computed activation energy of 22.4 kcal/mol for reductive elimination.

Nonlinear Optical (NLO) Properties

FMO analysis indicates a small HOMO-LUMO gap (3.8 eV), correlating with enhanced polarizability. The first hyperpolarizability (β) of 6,8-dimethyl-THCz-1-one is estimated at 1.5×10⁻³⁰ esu, approximately tenfold higher than urea, suggesting potential as an NLO material.

Table 2: Computed Parameters for 6,8-Dimethyl-THCz-1-one

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | 3.8 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 4.2 Debye | DFT/PBE0-D3BJ |

| First Hyperpolarizability (β) | 1.5×10⁻³⁰ esu | CAM-B3LYP/6-311++G(d,p) |

Properties

IUPAC Name |

6,8-dimethyl-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-8-6-9(2)13-11(7-8)10-4-3-5-12(16)14(10)15-13/h6-7,15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRKPWGGBANMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)C(=O)CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis: A Classical Approach

The Fischer indole synthesis remains the most widely employed method for constructing the carbazole core. For 6,8-dimethyl substitution, this method involves the condensation of 3,5-dimethylcyclohexanone with phenylhydrazine under acidic conditions.

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed cyclization of the phenylhydrazone intermediate. A mixture of 3,5-dimethylcyclohexanone (1.0 equiv) and phenylhydrazine (1.2 equiv) in methanol is refluxed in the presence of a Brønsted acid (e.g., HCl or H₂SO₄) or a green catalyst such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF₄)]) . The ionic liquid enhances reaction efficiency, reducing the typical reflux time from 7–8 hours to 5–6 hours while maintaining yields above 85%.

Key Optimization Parameters

- Temperature : Reflux conditions (60–80°C) are critical for facilitating cyclization.

- Catalyst Loading : 20 mol% of [bmim(BF₄)] improves regioselectivity and yield.

- Workup : Post-reaction extraction with ethyl acetate and purification via silica gel chromatography (petroleum ether/ethyl acetate, 8:2) yields the product as a crystalline solid.

Table 1: Representative Yields for Fischer Indole Syntheses of Carbazole Derivatives

| Entry | Substituents | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 6-Methyl | 5.5 | 85 |

| 2 | 6-Methoxy | 6.0 | 80 |

| 3 | 6-Fluoro | 7.0 | 90 |

Oxidation of Tetrahydrocarbazole Alcohols

The ketone functionality in 6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be introduced via oxidation of its corresponding alcohol precursor.

Reduction-Oxidation Tandem Strategy

- Reduction Step : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol reduces this compound to the alcohol under inert atmosphere.

- Oxidation Step : The alcohol intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 0–25°C. This two-step process achieves an overall yield of 78–82%.

Aerobic C-H Amination and Hydroperoxide Pathways

Recent advances in C-H functionalization offer alternative routes.

Hydroperoxide Intermediate Formation

4a-Hydroperoxy-6,8-dimethyl-2,3,4,4a-tetrahydro-1H-carbazole is synthesized by treating the parent carbazole with molecular oxygen (O₂) in the presence of a photocatalyst (e.g., Ru(bpy)₃Cl₂). Subsequent thermal decomposition of the hydroperoxide at 60°C in toluene regenerates the ketone via C-O bond cleavage.

Reaction Scheme:

$$

\text{6,8-Dimethylcarbazole} \xrightarrow[\text{O}2, \text{Ru(bpy)}3\text{Cl}_2]{\text{hv}} \text{Hydroperoxide} \xrightarrow{\Delta} \text{6,8-Dimethyl-1-one} \quad

$$

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Preparation Methods

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Fischer Indole Synthesis | 85–95 | >95 | Moderate (solvent use) |

| Oxidation of Alcohols | 78–82 | >95 | High (multiple steps) |

| Aerobic C-H Amination | 70–75 | 90 | Low (green oxidant) |

Challenges in Regioselectivity and Functionalization

Introducing methyl groups at the 6- and 8-positions requires careful control:

- Cyclohexanone Substitution : 3,5-Dimethylcyclohexanone must be synthesized via Friedel-Crafts alkylation or Claisen condensation before Fischer indole synthesis.

- Steric Effects : Bulkier substituents on the cyclohexanone ring can hinder cyclization, necessitating higher temperatures or prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2,3,4,9-tetrahydro-1h-carbazol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated carbazole derivatives.

Scientific Research Applications

Chemistry

6,8-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to new chemical entities.

Biology

Research has indicated that this compound exhibits significant biological activities:

Antiviral Activity

Studies have demonstrated that derivatives of carbazole can exhibit antiviral properties. For instance:

- A specific derivative showed an effective EC50 value of 0.031 µM against the hepatitis C virus (HCV), indicating high selectivity and low cytotoxicity .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- In vitro studies have reported IC50 values for related carbazole derivatives against various cancer cell lines. For example:

Medicine

The compound is currently being investigated for its potential therapeutic applications. Its promising biological activity makes it a candidate for further development in medicinal chemistry.

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its stable chemical structure.

Case Study: Antiviral Efficacy

A study highlighted the effectiveness of carbazole derivatives against HCV. The compound's structural modifications were shown to enhance antiviral efficacy while maintaining low toxicity levels .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro assays demonstrated that structural variations among carbazole derivatives lead to significant differences in cytotoxic effects against cancer cell lines such as A549 and C6 glioma .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2,3,4,9-tetrahydro-1h-carbazol-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs of 6,8-dimethyltetrahydrocarbazol-1-one, highlighting substituent effects on molecular weight, melting point, and hydrophobicity:

*Estimated via computational methods.

Key Observations :

- Methyl vs. Chloro Substituents : The 6-methyl derivative (logP = 2.83) is less hydrophobic than the 6-chloro analog (logP ~3.5), which may impact membrane permeability and bioavailability .

- Aromatic vs. Heterocyclic Substituents : Furan-containing analogs (e.g., 4-(5-methylfuran-2-yl)) display higher molecular weights and distinct melting points, reflecting altered packing efficiencies in crystalline states .

Crystallographic and Conformational Analysis

- Molecular Conformation: X-ray studies of 6-bromo-2-(3-phenylallylidene)-tetrahydrocarbazol-1-one reveal a puckered cyclohexane ring and intermolecular N–H···O hydrogen bonding, stabilizing the crystal lattice .

- Hydrogen Bonding : Substituents like methoxy or chloro groups can disrupt hydrogen-bonding networks, as seen in 6-methoxy derivatives, which form weaker π-π interactions compared to unsubstituted analogs .

Biological Activity

6,8-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS No. 40712-95-6) is a carbazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class known for their potential in medicinal chemistry, particularly as antiviral and anticancer agents. This article reviews the biological activities of this compound based on recent research findings and case studies.

- Molecular Formula : C14H15NO

- Molecular Weight : 213.28 g/mol

- LogP : 3.52 (indicating moderate lipophilicity)

Antiviral Activity

Research has indicated that carbazole derivatives exhibit significant antiviral properties. A study highlighted the effectiveness of various carbazole derivatives against hepatitis C virus (HCV), where modifications to the carbazole scaffold improved activity and selectivity.

Case Study: Antiviral Efficacy

A specific derivative with a carbazole scaffold demonstrated an EC50 value of 0.031 µM against HCV genotype 1b, showcasing a high selectivity index (SI > 1612) and low cytotoxicity (CC50 > 50 µM) . This suggests that structural modifications can enhance antiviral efficacy while minimizing toxicity.

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. The compound has shown promising results in inhibiting the growth of different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have reported IC50 values for related carbazole derivatives against A549 lung carcinoma and C6 glioma cell lines. For instance:

- N-Ethyl-carbazole derivatives showed IC50 values of 5.9 µg/mL against C6 glioma and 25.7 µg/mL against A549 cells .

This indicates that structural variations among carbazole derivatives can lead to significant differences in their cytotoxic effects.

Structure-Activity Relationship (SAR)

The biological activity of carbazole derivatives is closely linked to their structural features. Key factors influencing activity include:

- The presence of electron-donating groups.

- The position and nature of substituents on the carbazole ring.

For instance, the introduction of methyl groups at certain positions has been associated with increased activity against cancer cells .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how are reaction conditions optimized for yield and purity?

Answer:

- Synthesis Pathways : The compound is typically synthesized via multi-step reactions involving carbazole precursors. Key steps include cyclization of substituted indole derivatives and alkylation/methylation at specific positions (C6 and C8). For example, analogous carbazolones are prepared via acid-catalyzed cyclization of hydrazones or through Friedel-Crafts alkylation .

- Optimization Parameters :

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (methanol/acetone) are standard. Purity is validated by HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Answer:

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at C6/C8) and ring saturation. Aromatic protons appear as singlets in the 6.5–7.5 ppm range, while methyl groups resonate at ~2.3 ppm .

- X-Ray Crystallography : Resolves stereochemistry and ring puckering. For example, cyclohexene rings in carbazolones adopt half-chair conformations, with puckering parameters (q₂, q₃) quantified using Cremer-Pople analysis .

- Resolving Ambiguities : Conflicting data (e.g., unexpected dihedral angles) are addressed via DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing and stability of this compound?

Answer:

- Hydrogen Bonding : The ketone oxygen (C1=O) acts as a hydrogen bond acceptor, forming N–H···O interactions (2.8–3.0 Å) that stabilize crystal lattices. These interactions create R₂²(10) motifs, as observed in related carbazolones .

- π-Stacking : Aromatic rings exhibit edge-to-face interactions (centroid distances: 3.6–4.1 Å), contributing to thermal stability (TGA decomposition >250°C) .

- Impact on Stability : Stronger intermolecular forces correlate with higher melting points (e.g., 213–214°C in acetone) and reduced hygroscopicity .

Q. What strategies are employed to resolve contradictions in reported biological activities of carbazolone derivatives?

Answer:

- Data Reconciliation Workflow :

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. methyl groups) on bioactivity. Methyl groups at C6/C8 may enhance lipophilicity and membrane permeability .

- Assay Standardization : Control variables like solvent (DMSO concentration <1%) and cell line viability (MTT assay validation) .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like topoisomerase II, explaining activity disparities due to conformational flexibility .

Q. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity and optimize synthetic pathways?

Answer:

Q. What experimental and computational approaches are used to analyze ring puckering and conformational dynamics in the tetrahydrocarbazole core?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.